3-(But-3-yn-1-yl)azetidin-3-ol

Description

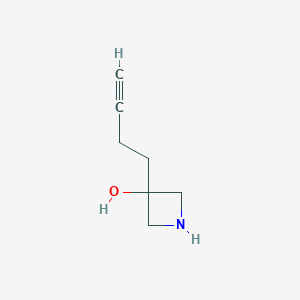

3-(But-3-yn-1-yl)azetidin-3-ol is a four-membered azetidine ring derivative featuring a hydroxyl group at the 3-position and a but-3-yn-1-yl substituent. This compound combines the structural rigidity of the azetidine ring with the reactivity of an alkyne group, making it a promising candidate for medicinal chemistry and synthetic applications.

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3-but-3-ynylazetidin-3-ol |

InChI |

InChI=1S/C7H11NO/c1-2-3-4-7(9)5-8-6-7/h1,8-9H,3-6H2 |

InChI Key |

BGMOZKNNMNDCJO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC1(CNC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-yn-1-yl)azetidin-3-ol typically involves the reaction of azetidine with but-3-yn-1-ol under specific conditions. One common method is the nucleophilic substitution reaction, where azetidine reacts with but-3-yn-1-ol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(But-3-yn-1-yl)azetidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated azetidines .

Scientific Research Applications

3-(But-3-yn-1-yl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(But-3-yn-1-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its unique structure allows it to interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Key Observations :

- Alkyne vs. Aromatic Substituents : The alkyne group in This compound introduces unique reactivity (e.g., cycloaddition reactions) compared to the aromatic substituents in 1-benzhydryl and 1-benzyl derivatives. However, aromatic groups confer greater stability and lipophilicity, favoring membrane permeability in drug candidates .

- Salt Forms : Dihydrochloride derivatives (e.g., pyrazole-substituted analog) exhibit improved aqueous solubility, a critical factor for bioavailability .

Stability and Challenges

- Hydrolytic Stability: Azetidinols with electron-withdrawing substituents (e.g., pyrazole) may exhibit reduced ring-opening susceptibility compared to alkyne-substituted analogs, which could face stability issues under acidic conditions .

- Synthetic Complexity : The alkyne group in This compound may require specialized handling (e.g., inert atmospheres) to prevent unwanted polymerization, unlike benzhydryl or benzyl derivatives .

Biological Activity

3-(But-3-yn-1-yl)azetidin-3-ol is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and research findings, providing a comprehensive overview of its implications in drug discovery and development.

The synthesis of this compound typically involves a nucleophilic substitution reaction between azetidine and but-3-yn-1-ol. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu), with reactions carried out in inert solvents like tetrahydrofuran (THF) at low temperatures to minimize side reactions. The compound has the molecular formula C7H11NO, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. This allows it to participate in various substitution and addition reactions, interacting with enzymes and other biological molecules. Such interactions can potentially inhibit or modify enzyme activity, making it a candidate for further investigation in pharmacological contexts.

Biological Activity

Research on the biological activity of this compound has indicated several potential applications:

1. Anticancer Activity

Preliminary studies suggest that derivatives of azetidine compounds exhibit anti-tumor properties. For instance, compounds with similar structures have shown the ability to induce apoptosis in cancer cell lines, indicating that this compound may possess similar capabilities .

2. Neuropharmacological Effects

There is emerging evidence that azetidine derivatives can modulate neurotransmitter systems, particularly through interactions with cannabinoid receptors. Compounds structurally related to this compound have been studied for their potential to act as antagonists at the Cannabinoid 1 (CB1) receptor, which could have implications for treating conditions such as anxiety disorders and neuroinflammatory diseases .

3. Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. Its unique structure allows it to selectively bind to active sites on enzymes, potentially leading to therapeutic effects in metabolic disorders.

Case Studies

Several studies have investigated the biological activity of azetidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.